5-(2-Chlorophenyl)-3-hydroxy-isoxazole
Description
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)11-13-8/h1-5H,(H,11,12) |
InChI Key |
PQRNXWWMWIKAIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NO2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, functional groups, and additional modifications (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Substituent Position and Electronic Effects
Functional Group Impact
- Hydroxy vs. Carboxylic Acid : The hydroxy group in the target compound offers hydrogen-bonding capacity without ionization at physiological pH, contrasting with carboxylic acid derivatives, which are ionized, affecting membrane permeability .
- Ester and Ether Modifications : Ethyl esters (e.g., Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate) introduce hydrolyzable groups, enabling prodrug strategies .
Crystallographic and Packing Behavior
- Crystal Structure : Analogs like 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole exhibit planar chlorophenyl groups and perpendicular phenyl rings, influencing molecular packing and solubility . The 2-chlorophenyl group in the target compound may adopt distinct orientations, affecting solid-state stability.
Preparation Methods
Table 1: Optimized Conditions for Mechanochemical Synthesis of 3,5-Isoxazoles
| Starting Material | Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylacetylene + 2-Cl-C₆H₄-ImCl | Cu/Al₂O₃ | 30 | 88* | |
| Ethynyltrimethylsilane + 2-Cl-C₆H₄-ImCl | None | 60 | 62 | |
| *Predicted based on analogous reactions. |
Halogenation and Nucleophilic Substitution Strategies
A halogenation-substitution sequence offers a modular route to this compound. As detailed in, 5-chloroisoxazoles serve as intermediates for introducing hydroxyl groups via nucleophilic substitution. For example, 5-chloro-3-(2-chlorophenyl)isoxazole reacts with aqueous sodium hydroxide under reflux to yield the target compound.
Key steps include:
-
Synthesis of 5-chloroisoxazole precursors : Adembri and Tedeschi’s method involves treating 3-aryl-isoxazol-5-ones with phosphorus oxychloride (POCl₃), achieving 70–80% conversion.
-
Nucleophilic hydroxylation : Substitution of the 5-chloro group with hydroxyl is facilitated by polar aprotic solvents (e.g., DMF) and mild heating (60–80°C).
This method is highly reproducible but requires careful handling of POCl₃, a corrosive and moisture-sensitive reagent.
Green Chemistry Approaches: Ultrasound and Aqueous Media
Environmentally benign protocols are critical for sustainable synthesis. Huang et al. demonstrated that ultrasound irradiation accelerates the reaction between terminal alkynes and aldehydes in water, producing 3,5-isoxazoles in 90% yield within 15 minutes. Adapting this to this compound would involve:
-
Sonication of 2-chlorobenzaldehyde with propargyl alcohol.
-
In situ oximation using hydroxylamine hydrochloride.
Preliminary data for 3-alkyl-5-aryl isoxazoles suggest yields of 75–85% under optimized ultrasound conditions .
Q & A
Q. What are the established synthetic methodologies for preparing 5-(2-Chlorophenyl)-3-hydroxy-isoxazole?
The synthesis of this compound derivatives typically involves cycloaddition, halogenation, or substitution reactions. For example:
- Cycloaddition : Hypervalent iodine reagents can induce cycloaddition between nitrile oxides and alkynes to form the isoxazole core .
- Chlorination : N-Chlorosuccinimide (NCS) in dichloromethane is used to introduce chlorine substituents at specific positions, achieving yields up to 65% under optimized conditions .
- Substitution reactions : The chlorophenyl ring can undergo further functionalization via nucleophilic aromatic substitution, enabling diversification of the scaffold .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substitution patterns, particularly for distinguishing isoxazole ring protons (e.g., δ 6.5–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity, especially for detecting trace byproducts .
- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH) stretches (~3200–3500 cm) and isoxazole ring vibrations .
- HPLC/GC-MS : Monitors reaction progress and quantifies yields .
Q. What are the known biological targets or activities associated with this compound derivatives?
These compounds exhibit diverse bioactivities:
- Antimicrobial : Analogues like 5-(chloromethyl)-3-substituted isoxazoles show antibacterial and antifungal properties, likely through membrane disruption or enzyme inhibition .
- Neuromodulatory : Structural similarities to benzodiazepines suggest potential GABA receptor interactions, though specificity requires further validation .
- Enzyme inhibition : Derivatives with carboxylic acid groups (e.g., 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid) may target oxidoreductases or proteases .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in halogenation steps, while ethanol improves crystallization purity .
- Catalyst screening : Lewis acids like ZnCl or FeCl may accelerate cycloaddition or substitution reactions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during chlorination, while reflux conditions improve cycloaddition efficiency .
- Purification techniques : Column chromatography with silica gel (ethyl acetate/hexane gradients) isolates high-purity products .
Q. What strategies are employed to analyze contradictory data in the biological activity profiles of this compound analogues?
Contradictions in bioactivity data can be resolved via:
- Dose-response studies : Establishing EC/IC values to differentiate true activity from assay noise .
- Structural-activity relationship (SAR) analysis : Systematic modification of substituents (e.g., replacing -Cl with -F) to identify critical pharmacophores .
- Target validation : Knockout models or competitive binding assays confirm target engagement (e.g., using radiolabeled ligands for receptor studies) .
Q. How can computational modeling be integrated into the design of this compound derivatives with enhanced pharmacological properties?
Computational approaches include:
- Docking simulations : Predicting binding poses against targets like GABA receptors using AutoDock or Schrödinger Suite .
- ADMET prediction : Tools like SwissADME assess solubility, metabolic stability, and blood-brain barrier penetration .
- Quantum mechanical (QM) calculations : Optimizing substituent electronics (e.g., Hammett σ values for chlorophenyl groups) to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
